LogP and Lipophilicity: A Comparative Basis for Solubility and Partitioning Behavior
The experimental LogP value of 1.33 for 5-[(4-aminophenyl)methyl]-4-methylbenzene-1,3-diamine indicates moderate lipophilicity [1]. While direct comparative LogP data for the closest analog (4-methylbenzene-1,3-diamine) was not available in authoritative databases, the presence of the additional 4-aminophenylmethyl substituent is expected to increase lipophilicity relative to the parent diamine, based on fragment-based calculations . This difference is critical for predicting solubility in organic solvents and for modeling biological membrane permeability.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.33 |
| Comparator Or Baseline | 4-methylbenzene-1,3-diamine (LogP not available) |
| Quantified Difference | Not applicable due to lack of comparator data |
| Conditions | Calculated or experimental LogP values from vendor technical datasheets |
Why This Matters
A defined LogP value is essential for predicting solubility in organic media, which directly impacts the compound's utility in polymer synthesis and formulation.
- [1] Sielc Technologies. 5-((4-Aminophenyl)methyl)-4-methylbenzene-1,3-diamine. CAS Number 85586-64-7. 2018. View Source
